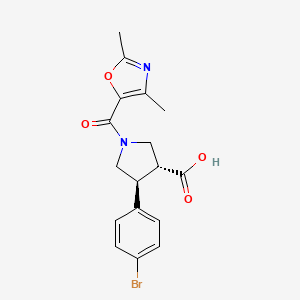![molecular formula C12H17ClN4O2 B7338448 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7338448.png)
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine, also known as clofarabine, is a synthetic nucleoside analog used in the treatment of acute lymphoblastic leukemia (ALL). It was first approved by the US Food and Drug Administration (FDA) in 2004 for the treatment of relapsed or refractory ALL in pediatric patients. Clofarabine is a potent inhibitor of DNA synthesis and repair, and its mechanism of action involves the incorporation of its triphosphate form into DNA, leading to chain termination and cell death.
Mechanism of Action
Clofarabine is a purine nucleoside analog that is activated by phosphorylation to its triphosphate form, which is incorporated into DNA during replication. The incorporation of 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine triphosphate leads to chain termination and inhibition of DNA synthesis and repair, ultimately resulting in cell death. Clofarabine also inhibits ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, further contributing to its antitumor activity.
Biochemical and Physiological Effects
Clofarabine has been shown to induce apoptosis in leukemia cells through the activation of caspases and the mitochondrial pathway. It also inhibits DNA repair mechanisms, leading to increased DNA damage and cell death. In addition, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Advantages and Limitations for Lab Experiments
Clofarabine has several advantages as a research tool, including its potent antitumor activity, its ability to inhibit DNA synthesis and repair, and its potential use as a salvage therapy in relapsed or refractory ALL. However, it also has several limitations, including its narrow therapeutic window, its potential for toxicity, and its limited efficacy in certain hematological malignancies.
Future Directions
Future research on 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine will likely focus on several areas, including the development of new formulations and delivery methods to improve its efficacy and safety, the identification of biomarkers to predict response to therapy, and the exploration of its potential use in combination with other agents for the treatment of hematological malignancies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antitumor activity and to identify new targets for drug development.
Synthesis Methods
Clofarabine is synthesized from 2-chloro-6-amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine, which is reacted with diethyl oxalate to form the corresponding oxalate ester. The oxalate ester is then treated with lithium bis(trimethylsilyl)amide to generate the corresponding lithium salt, which is reacted with 3R,4R-dihydroxy-2,2-dimethyltetrahydrofuran to form the final product.
Scientific Research Applications
Clofarabine has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of ALL and other hematological malignancies. Several clinical trials have demonstrated its effectiveness as a salvage therapy in relapsed or refractory ALL, and it has also shown promise in the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
Properties
IUPAC Name |
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c13-10-5-14-12(16-9-2-4-19-7-9)17-11(10)15-8-1-3-18-6-8/h5,8-9H,1-4,6-7H2,(H2,14,15,16,17)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZVUIFMBJBLX-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NC(=NC=C2Cl)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=NC(=NC=C2Cl)N[C@@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)

![2-[3-[[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]phenoxy]acetic acid](/img/structure/B7338446.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-5-bromo-2-methylfuran-3-carboxamide](/img/structure/B7338463.png)
